![molecular formula C12H12N2O3 B1490467 Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate CAS No. 2098007-53-3](/img/structure/B1490467.png)
Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate, also known as 6-FMP, is an organic compound with a variety of applications in scientific research. It is a synthetic compound with an aromatic ring and a carboxylic acid group. 6-FMP is a versatile molecule with potential applications in drug discovery, biochemistry, and materials science.
Scientific Research Applications
Antibacterial Agents
Furan derivatives, including compounds like Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into drug design is a significant strategy in medicinal chemistry, aiming to combat microbial resistance . This compound could be synthesized and tested for its efficacy in treating bacterial infections, potentially leading to the development of new antibiotics.
Material Science
Furan derivatives are also utilized in material science, particularly in the synthesis of polymers and plastics. Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate could be a precursor in creating bio-based materials, contributing to the development of sustainable and environmentally friendly products .
Mechanism of Action
Target of Action
For instance, furan derivatives have shown a wide range of biological and pharmacological properties and have been used as medicines in various disease areas . Similarly, pyrimidine derivatives have shown diverse biological activities .
Mode of Action
The mode of action of a compound depends on its structure and the biological target it interacts with. Furan and pyrimidine derivatives can interact with biological targets in various ways, leading to different biological effects .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Compounds containing furan and pyrimidine moieties can potentially affect a wide range of biochemical pathways due to their diverse biological activities .
properties
IUPAC Name |
ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-16-12(15)10-7-9(13-8(2)14-10)11-5-4-6-17-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVHBGVBURLRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2=CC=CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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